Butyl thiocyanate
Overview
Description
Butyl thiocyanate, also known as 4-methylthiobutyl isothiocyanate, is an organic compound belonging to the family of isothiocyanates. It is a colorless, flammable liquid with a pungent odor. It is used in various applications, including as a flavoring and fragrancing agent, as a preservative, and in the synthesis of other compounds. It has a wide range of biochemical and physiological effects, and is used in a variety of scientific research applications.
Scientific Research Applications
Extractive Desulfurization of Liquid Fuel
- Application Summary : 1-Butyl-3-methylimidazolium thiocyanate [BMIM]SCN is used in the extractive desulfurization of liquid fuel . This process is important as the environmental regulation on the sulfur content in liquid fuels becomes progressively more stringent worldwide .
- Methods of Application : The effects of time, temperature, sulfur compounds, ultrasonication, and recycling of [BMIM]SCN on removal of dibenzothiophene from liquid fuel were investigated . The removal of dibenzothiophene in n-dodecane was tested under mild process conditions .
- Results or Outcomes : In extractive desulfurization, removal of dibenzothiophene in n-dodecane was 86.5% for mass ratio of 1:1 in 30 min at 30 °C . [BMIM]SCN could be reused five times without a significant decrease in activity .
Photochemical and Electrochemically Induced Thiocyanation
- Application Summary : Techniques utilizing photo- and electrochemically induced reactions have been developed to accelerate organic processes . These techniques use light or electrical energy (electron transfer) as a direct energy source without using an initiator or reagent .
- Methods of Application : Organic chemists have concentrated their efforts into exploring thiocyanation reactions and applications, which mostly involve nucleophilic substitution, electrophilic substitution, and free radical thiocyanation . These reactions are catalyzed by transition metals or nonmetals through a traditional technique or with the use of stoichiometric oxidants .
- Results or Outcomes : Significant development in photo- and electro-chemically induced thiocyanation procedures has been made in recent years for the conception of carbon-sulfur bonds and synthesis of pharmaceutically important molecules .
Synthesis of Sulfur-Containing Compounds
- Application Summary : Organic thiocyanates, including butyl thiocyanate, are important synthetic intermediates to access valuable sulfur-containing compounds .
- Methods of Application : The different methods for their preparation and their synthetic applications have been presented in the literature . These methods often involve reactions with organosulfur compounds .
- Results or Outcomes : The use of organic thiocyanates has led to the development of various sulfur-containing compounds, contributing to advancements in organic chemistry .
Manufacturing of Rubber Products
- Application Summary : Butyl rubber, which can contain butyl thiocyanate, is used in the manufacturing of various rubber products due to its low gas and vapor permeability .
- Methods of Application : Butyl rubber is used in the manufacturing of tubeless tires, inner tubes, sports-ball bladders, glove-box gloves, etc . It is also applied as a liner in tanks and ponds, and used as a patching material for membrane roofs and as a sealant for insulated windows .
- Results or Outcomes : The use of butyl rubber has led to the production of durable and efficient rubber products, contributing to advancements in various industries .
Synthesis of Various Sulfur-Containing Compounds
- Application Summary : Organic thiocyanates, including butyl thiocyanate, are important synthetic intermediates to access various sulfur-containing compounds .
- Methods of Application : The most common synthesis route is the reaction between alkyl halides and alkali thiocyanate in aqueous media . This approach has been applied to allyl thiocyanate .
- Results or Outcomes : The use of organic thiocyanates has led to the development of various sulfur-containing compounds, contributing to advancements in organic chemistry .
Agriculture: Herbicides
- Application Summary : Thiocyanates, including butyl thiocyanate, are used to make selective and non-selective herbicides .
- Methods of Application : The specific methods of application can vary depending on the type of herbicide and the specific agricultural needs .
- Results or Outcomes : The use of thiocyanates in herbicides has contributed to advancements in agriculture, helping to control unwanted vegetation .
properties
IUPAC Name |
butyl thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-2-3-4-7-5-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNXAEYAXNPLHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060860 | |
Record name | Thiocyanic acid, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl thiocyanate | |
CAS RN |
628-83-1 | |
Record name | Thiocyanic acid, butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl thiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl thiocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiocyanic acid, butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiocyanic acid, butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl thiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL THIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y19G61H3JY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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